![molecular formula C20H17ClN4OS2 B2757687 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide CAS No. 671199-93-2](/img/structure/B2757687.png)

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

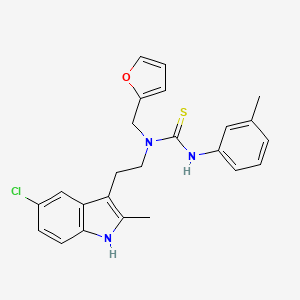

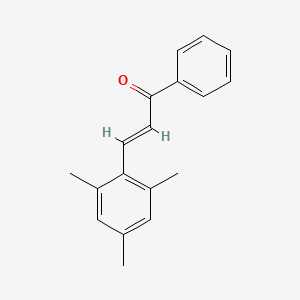

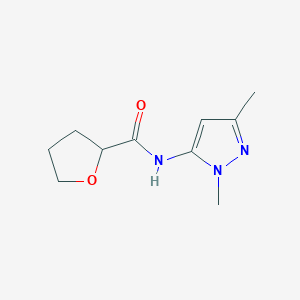

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H17ClN4OS2 and its molecular weight is 428.95. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

The core structure of this compound is similar to other triazole derivatives that have been synthesized and evaluated for their anticancer properties . These compounds can exhibit cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells. The ability to selectively target cancer cells while sparing normal cells is a critical aspect of anticancer drug design, and derivatives of this compound could potentially be optimized for such selectivity.

Antibiotic Development

Benzothiazole and triazole moieties are present in many compounds with antibiotic properties . The compound could be explored for its efficacy against bacterial infections, possibly acting through mechanisms that inhibit bacterial growth or replication.

Antifungal Applications

Similar structures have been reported to possess antifungal properties, particularly in the agricultural sector for treating plant diseases . This compound could be investigated for its potential use as a fungicide, especially in crops susceptible to fungal infections.

Enzyme Inhibition Studies

Triazole derivatives can act as enzyme inhibitors, which is valuable in understanding disease mechanisms and developing therapeutic agents . This compound could be studied for its ability to bind to and inhibit specific enzymes that are relevant in pathological conditions.

Pharmaceutical Drug Synthesis

The compound’s structure allows for the possibility of forming hydrogen bonds with various targets, which can be advantageous in drug design . It could serve as a scaffold for developing new pharmaceutical drugs with improved pharmacokinetic and pharmacological properties.

Imaging Agent Research

Compounds with benzothiazole and triazole rings have been explored as potential PET imaging agents due to their ability to bind selectively to certain biological targets . This compound could be modified and labeled for use in diagnostic imaging to detect and monitor various diseases.

Agrochemical Research

The structural analogs of this compound have found use in agrochemicals, including as components in pesticides and herbicides . Research into this compound’s applications could lead to the development of new agrochemicals that are more effective and environmentally friendly.

Material Science

Due to the presence of sulfur and nitrogen in its structure, this compound could be investigated for its properties in material science, such as the development of organic semiconductors or as a ligand in coordination chemistry to form novel materials .

Mechanism of Action

Target of Action

Many nitrogen- and sulfur-containing heterocyclic compounds, such as this one, are known to exhibit biological activity .

Biochemical Pathways

It is known that many similar compounds interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS2/c21-16-8-6-15(7-9-16)17-12-27-19-23-24-20(25(17)19)28-13-18(26)22-11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMKSXRQELDSJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757610.png)

![2,4-dichloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2757611.png)

![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2757622.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2757624.png)